

spectroscopic analysis of H-D-Ala-phe-OH (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: *H-D-Ala-phe-OH*

Cat. No.: *B112445*

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Spectroscopic Analysis of H-D-Ala-Phe-OH: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of the dipeptide **H-D-Ala-Phe-OH**. The guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and data interpretation for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **H-D-Ala-Phe-OH** and its closely related stereoisomers.

NMR Spectroscopy Data

Table 1: ^1H NMR Chemical Shifts (δ) in D_2O

Proton Assignment	Expected Chemical Shift (ppm)
Ala-C α H	~4.1
Ala-C β H ₃	~1.4 (d)
Phe-C α H	~4.5
Phe-C β H ₂	~3.0, ~3.2 (dd)
Phe-Aromatic Hs	~7.2-7.4 (m)

Note: Chemical shifts are approximate and can vary based on solvent and pH. d = doublet, dd = doublet of doublets, m = multiplet.

Table 2: ¹³C NMR Chemical Shifts (δ) in D₂O

Carbon Assignment	Expected Chemical Shift (ppm)
Ala-C α	~52
Ala-C β	~18
Ala-C' (Carbonyl)	~175
Phe-C α	~56
Phe-C β	~38
Phe-C γ (Aromatic C)	~137
Phe-C δ (Aromatic CH)	~130
Phe-C ϵ (Aromatic CH)	~129
Phe-C ζ (Aromatic CH)	~127
Phe-C' (Carbonyl)	~174

Note: Chemical shifts are approximate and can vary based on solvent and pH.

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibrational Mode
3300-3500 (broad)	O-H stretch (carboxylic acid), N-H stretch (amine)
~3030	Aromatic C-H stretch
2850-2960	Aliphatic C-H stretch
~1710	C=O stretch (carboxylic acid)
~1660	Amide I (C=O stretch)
~1540	Amide II (N-H bend and C-N stretch)
1400-1500	Aromatic C=C stretch

Mass Spectrometry Data

Table 4: ESI-MS Fragmentation Data

m/z	Proposed Fragment
237.12	[M+H] ⁺ (Protonated molecular ion)
166.09	[Phe-H] ⁺ or b ₁ ion (loss of Alanine)
120.08	Phenylalanine immonium ion
91.05	Tropylium ion (from Phenylalanine side chain)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the solution-phase structure and assign proton and carbon signals of **H-D-Ala-Phe-OH**.

Methodology:

- **Sample Preparation:** A 5-10 mg sample of **H-D-Ala-Phe-OH** is dissolved in 0.5 mL of deuterium oxide (D_2O). A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3- d_4 acid sodium salt (TSP), is added for chemical shift calibration.
- **Instrumentation:** Spectra are acquired on a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
- **1H NMR Acquisition:** A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a spectral width of 12 ppm, 16-32 scans, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- **^{13}C NMR Acquisition:** A proton-decoupled one-dimensional carbon NMR spectrum is acquired. Typical parameters include a spectral width of 200 ppm, 512-2048 scans, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.
- **2D NMR (Optional):** For unambiguous assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **H-D-Ala-Phe-OH**.

Methodology:

- **Sample Preparation:** A small amount of the solid dipeptide is finely ground with potassium bromide (KBr) powder (in a ~1:100 ratio) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution of the dipeptide onto a suitable IR-transparent window (e.g., NaCl or CaF_2).
- **Instrumentation:** The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:** The spectrum is typically recorded from 4000 to 400 cm^{-1} . A background spectrum of the KBr pellet or the empty sample holder is first collected and automatically

subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Electrospray Ionization Mass Spectrometry (ESI-MS)

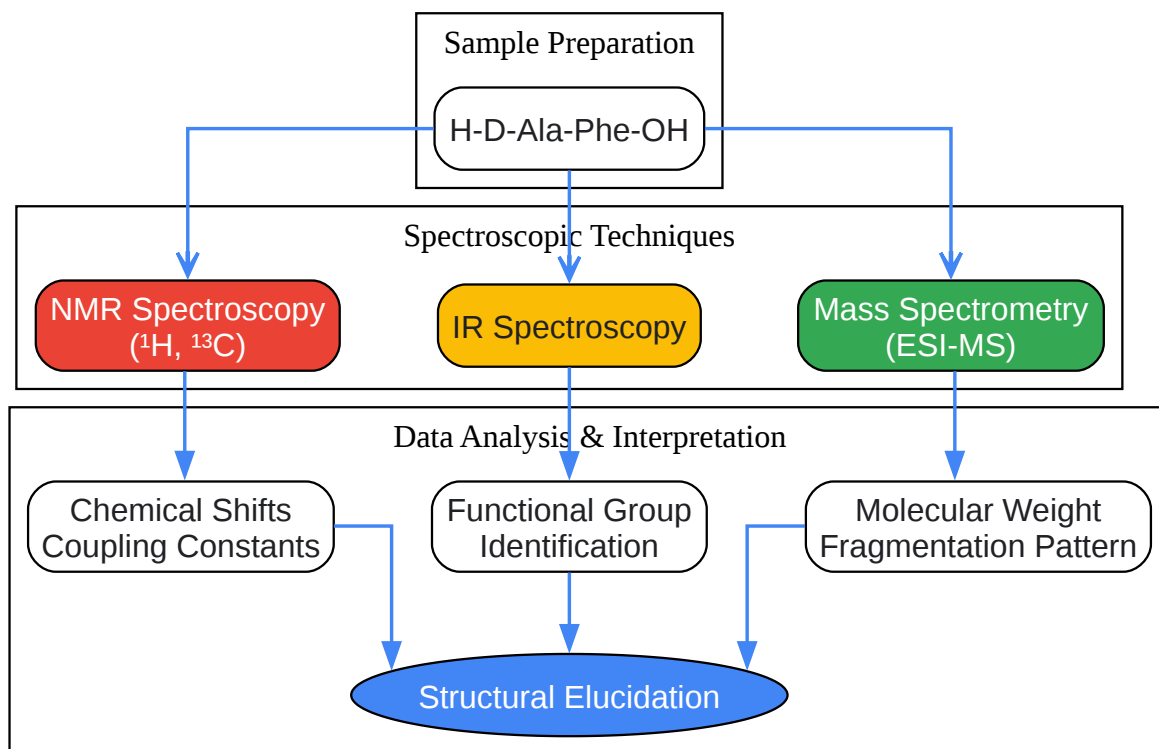
Objective: To determine the molecular weight and fragmentation pattern of **H-D-Ala-Phe-OH**.

Methodology:

- **Sample Preparation:** A dilute solution of **H-D-Ala-Phe-OH** is prepared in a suitable solvent system, typically a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to promote protonation.
- **Instrumentation:** The analysis is performed on a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.
- **Data Acquisition (MS1):** The sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$). The mass spectrum is acquired in positive ion mode over a mass-to-charge (m/z) range of 50-500 to observe the protonated molecular ion $[\text{M}+\text{H}]^+$.
- **Data Acquisition (MS/MS):** For fragmentation analysis, the $[\text{M}+\text{H}]^+$ ion is mass-selected in the first stage of the mass spectrometer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then mass-analyzed in the second stage of the mass spectrometer.

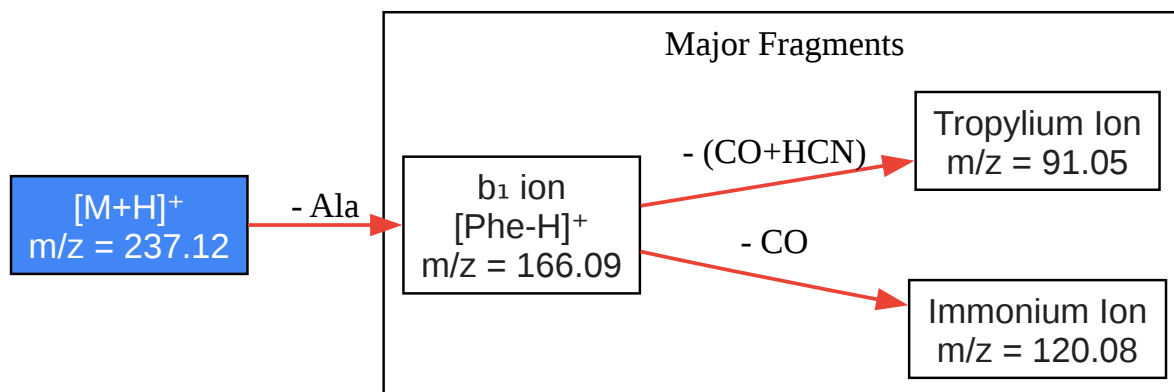
Visualizations

The following diagrams illustrate the workflow of the spectroscopic analysis and the fragmentation pathway of the dipeptide.



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Caption: Workflow for the Spectroscopic Analysis of **H-D-Ala-Phe-OH**.



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Caption: ESI-MS/MS Fragmentation Pathway of **H-D-Ala-Phe-OH**.

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